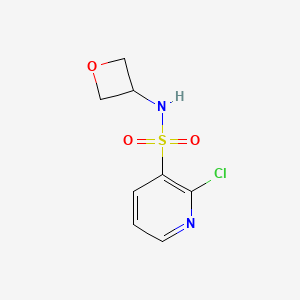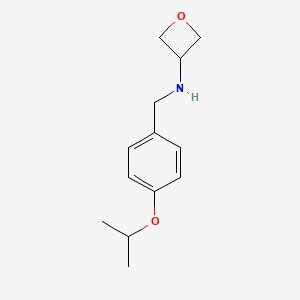
N-(4-Isopropoxybenzyl)oxetan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Isopropoxybenzyl)oxetan-3-amine: is an organic compound that features an oxetane ring, a benzyl group substituted with an isopropoxy group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method for synthesizing oxetane derivatives involves intramolecular cyclization through C−O bond formation.
Electrophilic Halocyclization: Another method involves the electrophilic halocyclization of alcohols, which forms the oxetane ring.
Industrial Production Methods: Industrial production methods for oxetane derivatives often involve the use of preformed oxetane-containing building blocks. These building blocks can be further functionalized through various chemical reactions to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Oxetane derivatives can undergo oxidation reactions, often leading to the formation of more complex structures.
Reduction: Reduction reactions can be used to modify the oxetane ring or other functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to the formation of lactones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: N-(4-Isopropoxybenzyl)oxetan-3-amine is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, oxetane derivatives are explored for their potential as drug candidates. The oxetane ring can enhance the physicochemical properties of drug molecules, such as solubility and metabolic stability .
Industry: In the materials science industry, oxetane derivatives are used in the development of new materials with unique properties. For example, they can be used in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of N-(4-Isopropoxybenzyl)oxetan-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with various biological targets, such as enzymes and receptors .
Comparison with Similar Compounds
N-(4-Methoxybenzyl)oxetan-3-amine: This compound is similar in structure but has a methoxy group instead of an isopropoxy group.
N-(4-Ethoxybenzyl)oxetan-3-amine: This compound has an ethoxy group instead of an isopropoxy group.
Uniqueness: N-(4-Isopropoxybenzyl)oxetan-3-amine is unique due to the presence of the isopropoxy group, which can influence its physicochemical properties and reactivity. This makes it distinct from other similar compounds and can lead to different applications and effects .
Properties
IUPAC Name |
N-[(4-propan-2-yloxyphenyl)methyl]oxetan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)16-13-5-3-11(4-6-13)7-14-12-8-15-9-12/h3-6,10,12,14H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSJEBVCYYHRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC2COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
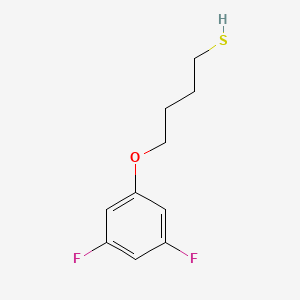

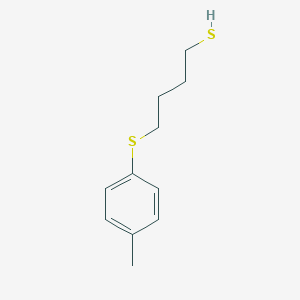
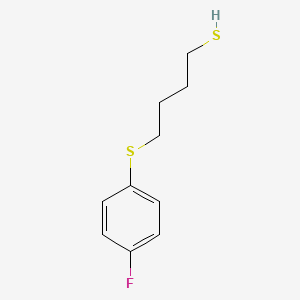
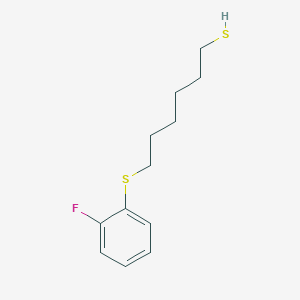
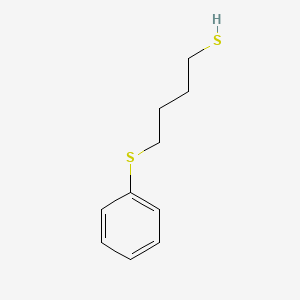
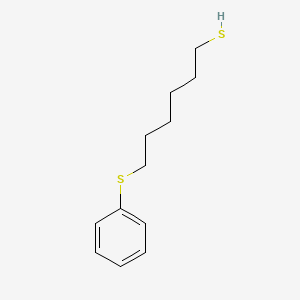
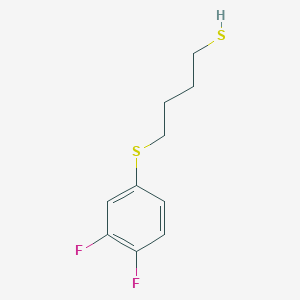

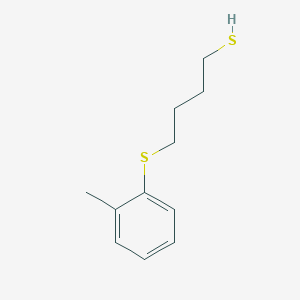
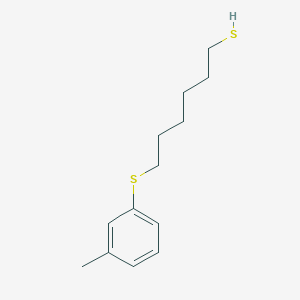

![N-{[4-(methylsulfanyl)phenyl]methyl}oxetan-3-amine](/img/structure/B7939508.png)
